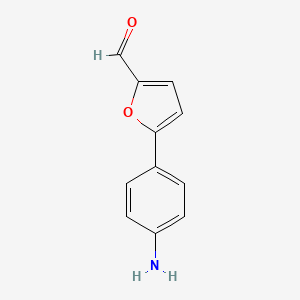

5-(4-Aminophenyl)furan-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Aminophenyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.19 g/mol .

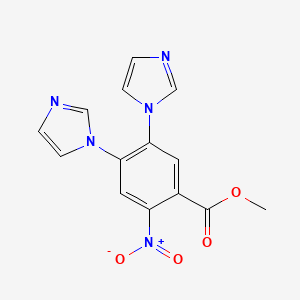

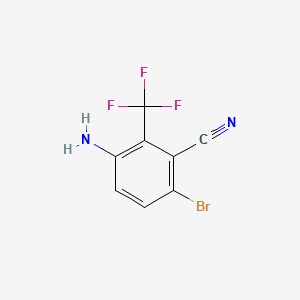

Molecular Structure Analysis

The molecular structure of 5-(4-Aminophenyl)furan-2-carbaldehyde consists of a furan ring with an aldehyde group and an aminophenyl group attached . The InChI string is InChI=1S/C11H9NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H,12H2 .Physical And Chemical Properties Analysis

5-(4-Aminophenyl)furan-2-carbaldehyde has a predicted density of 1.235±0.06 g/cm3 and a predicted boiling point of 375.4±32.0 °C . It has one hydrogen bond donor and three hydrogen bond acceptors .Scientific Research Applications

Antibacterial Activity

The realm of medicinal chemistry has embraced furan derivatives due to their remarkable therapeutic efficacy. Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. Specifically, “5-(4-Aminophenyl)furan-2-carbaldehyde” has been investigated for its antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have explored its potential as an innovative antibacterial agent to combat microbial resistance.

Urease Inhibition

The presence of a nitro group in furan derivatives can enhance their activity as urease inhibitors. Urease is an enzyme involved in the hydrolysis of urea, and inhibiting its activity can have therapeutic implications. The high electron-withdrawing effect of the nitro group in “5-(4-Aminophenyl)furan-2-carbaldehyde” may contribute to its potential as a urease inhibitor .

Other Therapeutic Advantages

Beyond antibacterial and urease inhibition properties, furan derivatives like “5-(4-Aminophenyl)furan-2-carbaldehyde” have shown promise in various other therapeutic areas:

- Antihypertensive, Anti-aging, and Anticancer : Furan derivatives have been studied for their effects on blood pressure, aging, and cancer .

Synthesis and Spectroscopic Characterization

For those interested in the synthetic aspects, a protocol exists for the quantitative synthesis of furan-2-carbaldehyde-d (deuterated furan-2-carbaldehyde) using deuterated dimethylformamide (DMF-d7) and (COCl)2. The product is obtained in high purity, making it suitable for spectroscopic studies .

properties

IUPAC Name |

5-(4-aminophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYNZPSJGDIPKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Aminophenyl)furan-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)